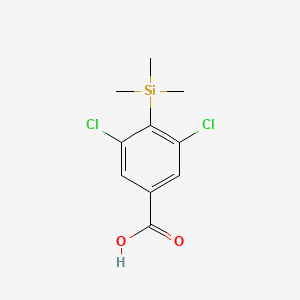

Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)-

CAS No.: 650598-45-1

Cat. No.: VC15917988

Molecular Formula: C10H12Cl2O2Si

Molecular Weight: 263.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 650598-45-1 |

|---|---|

| Molecular Formula | C10H12Cl2O2Si |

| Molecular Weight | 263.19 g/mol |

| IUPAC Name | 3,5-dichloro-4-trimethylsilylbenzoic acid |

| Standard InChI | InChI=1S/C10H12Cl2O2Si/c1-15(2,3)9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,1-3H3,(H,13,14) |

| Standard InChI Key | IMVASYCXNLCZMR-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)C1=C(C=C(C=C1Cl)C(=O)O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₀H₁₂Cl₂O₂Si and a molecular weight of 263.19 g/mol. Its IUPAC name, 3,5-dichloro-4-trimethylsilylbenzoic acid, explicitly defines the substituent arrangement: two chlorine atoms occupy the meta positions relative to the carboxylic acid group, while the trimethylsilyl (-Si(CH₃)₃) group is para to the acid functionality.

Structural Representation

The canonical SMILES string CSi(C)C1=C(C=C(C=C1Cl)C(=O)O)Cl provides a simplified two-dimensional representation. The trimethylsilyl group’s bulkiness and electron-donating inductive effects influence the compound’s steric and electronic profile, potentially altering reactivity compared to simpler benzoic acid derivatives.

Synthesis and Manufacturing

General Synthesis Strategy

The synthesis of 3,5-dichloro-4-(trimethylsilyl)benzoic acid typically involves sequential functionalization of the benzene ring :

-

Chlorination: Introducing chlorine atoms at the 3 and 5 positions.

-

Silylation: Installing the trimethylsilyl group at the 4 position.

-

Carboxylic Acid Formation: Oxidizing a methyl or hydroxymethyl group to the carboxylic acid.

A patent describing the synthesis of 3,5-dichlorobenzoyl chloride (CN105837432A) provides indirect insights into chlorination methodologies . For instance, chlorination of 2-aminobenzoic acid derivatives using chlorine gas in trifluoroacetic acid achieves high regioselectivity .

Key Reaction Steps

-

Chlorination:

-

Silylation:

-

Reagents: Trimethylsilyl chloride (Me₃SiCl) or hexamethyldisilazane (HMDS).

-

Catalysts: Lewis acids (e.g., AlCl₃).

-

Solvents: Polar aprotic solvents (e.g., DMF, THF).

-

-

Hydrolysis and Acidification:

Yield Optimization

The patent CN105837432A reports a total yield of 85.2% for a related dichlorobenzoic acid derivative, achieved through copper sulfate-catalyzed diazotization and thionyl chloride-mediated acyl chloride formation . Similar optimizations (e.g., solvent selection, catalyst use) likely apply to this compound’s synthesis.

Physicochemical Properties

Predicted Properties

| Property | Value | Source |

|---|---|---|

| Density | ~1.3–1.4 g/cm³ | Estimated |

| Boiling Point | >300°C (decomposes) | Estimated |

| pKa | ~2.5–3.0 | Estimated |

| Solubility | Low in water; soluble in organic solvents (THF, DCM) |

The electron-withdrawing chlorine atoms lower the pKa compared to unsubstituted benzoic acid (pKa 4.2), enhancing acidity. Conversely, the trimethylsilyl group’s electron-donating effect may partially counteract this, resulting in a pKa closer to 3.0 .

Stability and Reactivity

-

Thermal Stability: Likely stable up to 200°C, with decomposition pathways involving Si-C bond cleavage.

-

Moisture Sensitivity: The trimethylsilyl group may hydrolyze in aqueous or protic environments, necessitating anhydrous handling.

-

Reactivity: The carboxylic acid group enables esterification, amidation, or salt formation, while the silyl group participates in silicon-based coupling reactions .

Comparative Analysis with Analogous Compounds

The trimethylsilyl group in 650598-45-1 offers distinct advantages in steric bulk and synthetic modularity compared to oxygen- or nitrogen-based substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume